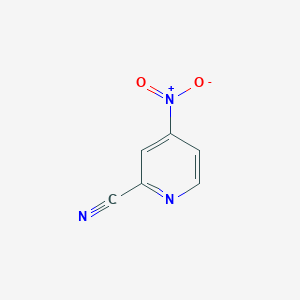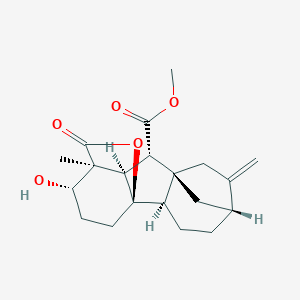
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, also known as DDAO, is a fluorescent dye that is widely used in scientific research. DDAO is a derivative of the naturally occurring compound luciferin, which is found in fireflies and other bioluminescent organisms. DDAO is commonly used as a fluorescent probe for the detection of reactive oxygen species (ROS) and other oxidative stress markers in biological systems.
Wirkmechanismus
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- functions as a fluorescent probe by undergoing a reaction with ROS and other oxidative stress markers in biological systems. This reaction results in a change in the fluorescence properties of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, which can be detected using fluorescence microscopy or spectroscopy. The mechanism of this reaction is complex and is still the subject of ongoing research.
Biochemical and Physiological Effects:
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has been shown to have a number of biochemical and physiological effects in biological systems. These include the ability to induce apoptosis (programmed cell death) in cancer cells, as well as the ability to protect against oxidative stress-induced damage in normal cells. Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- has also been shown to have anti-inflammatory and anti-angiogenic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- as a fluorescent probe is its high sensitivity and specificity for ROS and other oxidative stress markers. This makes it a valuable tool for studying oxidative stress in biological systems. However, Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- also has some limitations, including its potential toxicity and the need for specialized equipment for detection.
Zukünftige Richtungen
There are many potential future directions for research involving Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. One area of interest is the development of new drugs and therapies based on the anti-cancer and anti-inflammatory properties of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-. Another area of interest is the development of new fluorescent probes based on the structure of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-, which could be used to study a wide range of biological processes. Finally, there is ongoing research into the mechanism of action of Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- and its interactions with ROS and other oxidative stress markers, which may lead to new insights into the role of oxidative stress in disease.
Synthesemethoden
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of luciferin with a primary amine, followed by the addition of a dimethylaminoethyl group and a cycloheptatrienyl group. The resulting compound is then oxidized to form Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)-.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is widely used in scientific research as a fluorescent probe for the detection of ROS and other oxidative stress markers in biological systems. This includes applications in cell biology, biochemistry, and pharmacology. Acetamide, N-(4-((2-(dimethylamino)ethyl)amino)-5-oxo-1,3,6-cycloheptatrien-1-yl)- is also used in the development of new drugs and therapies for a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Eigenschaften
CAS-Nummer |
15499-07-7 |
|---|---|
Molekularformel |
C13H19N3O2 |
Molekulargewicht |
249.31 g/mol |
IUPAC-Name |
N-[4-[2-(dimethylamino)ethylamino]-5-oxocyclohepta-1,3,6-trien-1-yl]acetamide |
InChI |
InChI=1S/C13H19N3O2/c1-10(17)15-11-4-6-12(13(18)7-5-11)14-8-9-16(2)3/h4-7H,8-9H2,1-3H3,(H,14,18)(H,15,17) |
InChI-Schlüssel |
JSLJNUDVJHUZPB-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C |
Kanonische SMILES |
CC(=O)NC1=CC=C(C(=O)C=C1)NCCN(C)C |
Andere CAS-Nummern |
15499-07-7 |
Synonyme |
N-[4-[[2-(Dimethylamino)ethyl]amino]-5-oxo-1,3,6-cycloheptatrien-1-yl]acetamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1,3,5[10]-ESTRATRIENE-3,17beta-DIOL DISULFATE DIPOTASSIUM SALT](/img/structure/B99602.png)








![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)